molecular formula C16H20O9 B135945 1-O-feruloyl-beta-D-glucose CAS No. 7196-71-6

1-O-feruloyl-beta-D-glucose

Cat. No.: B135945
CAS No.: 7196-71-6
M. Wt: 356.32 g/mol
InChI Key: JWRQVQWBNRGGPK-JZYAIQKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferulic acid glucoside is a naturally occurring phenolic compound found in the cell walls of plants. It is a derivative of ferulic acid, which is a hydroxycinnamic acid. Ferulic acid glucoside is known for its antioxidant properties and is commonly found in cereals, fruits, and vegetables. It plays a significant role in plant defense mechanisms and has garnered attention for its potential health benefits in humans.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferulic acid glucoside can be synthesized through enzymatic glycosylation. One common method involves the use of uridine diphosphate-dependent glycosyltransferases from plants like Arabidopsis thaliana. These enzymes catalyze the transfer of glucose from uridine diphosphate-glucose to ferulic acid, forming ferulic acid glucoside .

Industrial Production Methods: Industrial production of ferulic acid glucoside often involves biotransformation using genetically engineered microorganisms such as Escherichia coli. These microorganisms are engineered to express specific glycosyltransferases that facilitate the conversion of ferulic acid to ferulic acid glucoside. This method is advantageous due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: Ferulic acid glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert ferulic acid glucoside to its corresponding alcohol.

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products:

Scientific Research Applications

Ferulic acid glucoside has a wide range of applications in scientific research:

Mechanism of Action

Ferulic acid glucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The molecular targets include reactive oxygen species and various signaling pathways involved in inflammation and cell survival. Additionally, it modulates enzyme activity and gene expression related to antioxidant defense .

Comparison with Similar Compounds

Ferulic acid glucoside is similar to other phenolic glucosides such as:

  • Caffeic acid glucoside
  • p-Coumaric acid glucoside
  • Sinapic acid glucoside

Uniqueness:

Ferulic acid glucoside stands out due to its potent antioxidant activity and wide range of applications in various fields, making it a compound of significant interest in scientific research and industry.

Properties

CAS No.

7196-71-6

Molecular Formula

C16H20O9

Molecular Weight

356.32 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/t11-,13-,14+,15-,16+/m1/s1

InChI Key

JWRQVQWBNRGGPK-JZYAIQKZSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C=CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O

melting_point

123-126°C

physical_description

Solid

Synonyms

1-[3-(4-Hydroxy-3-methoxyphenyl)-2-propenoate] β-D-Glucopyranose;  1-(4-Hydroxy-3-methoxycinnamate)glucopyranose;  1-(4-Hydroxy-3-methoxycinnamate) β-D-Glucopyranose;  4-Hydroxy-3-methoxy-_x000B_Cinnamic Acid β-D-glucopyranosyl Ester;  1-Ferulylglucose;  Ferul

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-feruloyl-beta-D-glucose
Reactant of Route 2
1-O-feruloyl-beta-D-glucose
Reactant of Route 3
Reactant of Route 3
1-O-feruloyl-beta-D-glucose
Reactant of Route 4
1-O-feruloyl-beta-D-glucose
Reactant of Route 5
1-O-feruloyl-beta-D-glucose
Reactant of Route 6
1-O-feruloyl-beta-D-glucose
Customer
Q & A

Q1: How does 1-O-Feruloyl-beta-D-glucose affect ethylene production in plants?

A1: this compound acts as a natural inhibitor of ethylene biosynthesis in plants like carnations []. It does so by blocking the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene. This conversion is typically catalyzed by a membrane-bound enzyme system in plant cells. The compound's inhibitory effect was observed in cell-free experiments using carnation petal membranes, where the presence of this compound significantly reduced ethylene production [].

Q2: Besides its role in ethylene biosynthesis, has this compound been identified in other plant species, and what properties does it exhibit?

A3: Yes, this compound has been found in the fruits of Luffa cylindrica (sponge gourds) []. Interestingly, in this context, it exhibits antioxidant properties []. This finding highlights the potential multi-functionality of this compound in different plant species and its possible benefits beyond ethylene regulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.